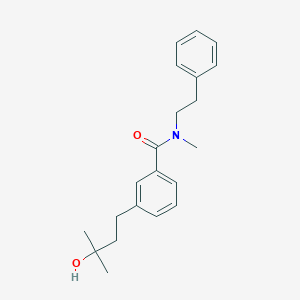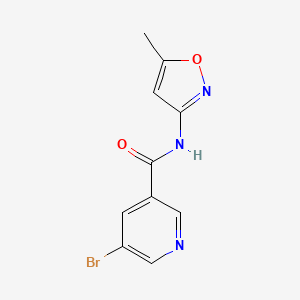![molecular formula C18H15ClN2O3 B5523995 1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)
1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. Its chemical structure consists of a pyrrole-2,5-dione ring, a benzyl group, a chloro group, and a methoxyphenylamino group. The purpose of
Scientific Research Applications
Anti-Cancer Therapeutics
Pyrrole derivatives, including those similar to "1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione," have been synthesized as inhibitors of several protein kinases like EGFR and VEGFR, which are crucial in cancer development. These compounds have shown the ability to bind with EGFR and VEGFR, form stable complexes, and induce apoptosis in malignant cells. Their antioxidant properties in inflamed tissues suggest potential as anti-inflammatory, proapoptotic, and antitumor agents, presenting a promising avenue for cancer treatment research (Kuznietsova et al., 2019).
Electronic and Photoluminescent Materials
Pyrrole derivatives are also explored for their applications in electronic and photoluminescent materials. Research into π-conjugated polymers and copolymers containing pyrrole units has revealed their potential for use in electronic applications due to their strong photoluminescence and high photochemical stability. These materials are suitable for fabricating devices that require high-performance luminescent properties, highlighting the versatility of pyrrole derivatives beyond the pharmaceutical domain (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
Advancements in crystal structure determination of functionalized pyrroles provide essential insights into their molecular configurations, which is critical for the design and synthesis of new compounds with targeted properties. Such analyses are vital for understanding the interaction mechanisms of these compounds with biological targets or for optimizing their physical properties for materials science applications (Silva et al., 2012).
Properties
IUPAC Name |
1-benzyl-3-chloro-4-(3-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-14-9-5-8-13(10-14)20-16-15(19)17(22)21(18(16)23)11-12-6-3-2-4-7-12/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZVYDCZFBZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)

![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![3-(4-methoxyphenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5523969.png)
![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)
![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)


![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5524002.png)
![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)
